N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide
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Overview
Description
N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide is a chemical compound with the molecular formula C15H13N3O3 It is known for its distinctive structure, which includes a nitrophenyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with 4-aminophenylacetamide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the methylideneamino group.
4-nitroacetanilide: Similar structure but with different substituents on the aromatic ring.
Uniqueness
N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide is unique due to the presence of both the nitrophenyl and methylideneamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
799291-49-9 |
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Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C15H13N3O3/c1-11(19)17-14-6-4-13(5-7-14)16-10-12-2-8-15(9-3-12)18(20)21/h2-10H,1H3,(H,17,19) |
InChI Key |
IMXKJMANWWMXIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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